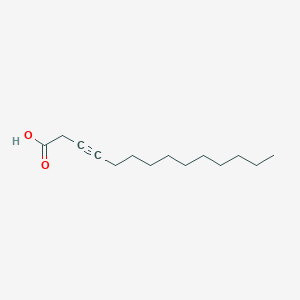
3-Tetradecynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tetradecynoic acid is a long-chain fatty acid with the molecular formula C₁₄H₂₄O₂ It is characterized by the presence of a triple bond between the third and fourth carbon atoms in its aliphatic chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Tetradecynoic acid can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes with alkyl halides, followed by oxidation to introduce the carboxylic acid group. Another method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to form the carbon-carbon triple bond.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Tetradecynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the triple bond can yield saturated fatty acids.
Substitution: The terminal alkyne can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or ozone can be used under controlled conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Strong bases like sodium amide (NaNH₂) can facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Diketones or carboxylic acids.
Reduction: Saturated fatty acids.
Substitution: Various substituted alkynes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Tetradecynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme activities, particularly those involved in fatty acid metabolism.
Medicine: Research has explored its potential as an inhibitor of specific enzymes, which could have therapeutic implications.
Industry: It is used in the production of surfactants and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-tetradecynoic acid involves its interaction with specific molecular targets, such as enzymes involved in fatty acid metabolism. The triple bond in its structure allows it to act as an inhibitor by binding to the active site of these enzymes, thereby blocking their activity. This inhibition can affect various metabolic pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Tetradecanoic acid: A saturated fatty acid with no triple bond.
3-Hexadecynoic acid: A similar compound with a longer aliphatic chain.
3-Octadecynoic acid: Another similar compound with an even longer chain.
Uniqueness: 3-Tetradecynoic acid is unique due to its specific chain length and the presence of a triple bond at the third carbon position. This structural feature imparts distinct chemical reactivity and biological activity compared to its saturated and longer-chain counterparts.
Eigenschaften
CAS-Nummer |
55182-76-8 |
|---|---|
Molekularformel |
C14H24O2 |
Molekulargewicht |
224.34 g/mol |
IUPAC-Name |
tetradec-3-ynoic acid |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-10,13H2,1H3,(H,15,16) |
InChI-Schlüssel |
NXRVELJJJOMFAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC#CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B14630805.png)
![Spiro[cyclopropane-1,9'-xanthene]](/img/structure/B14630807.png)
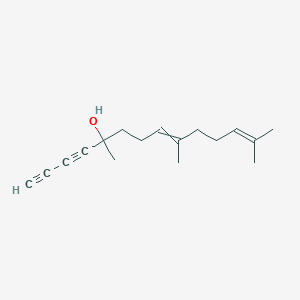
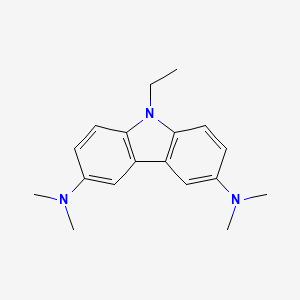

![Benzamide, N-[imino(phenylamino)methyl]-](/img/structure/B14630827.png)

![1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-YL octadecanoate](/img/structure/B14630854.png)

![Benzyl [4-(methanesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14630859.png)
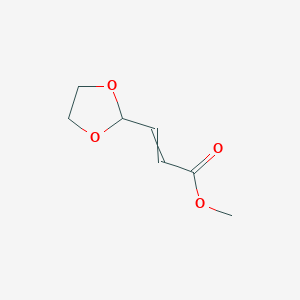
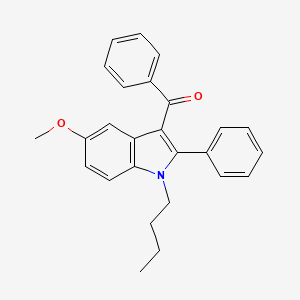

![(5aS,9aS)-4-Benzyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14630884.png)
